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Introduction
Chrysomycin A is a C-glycoside polyketide natural product first isolated from Streptomyces

species.[1][2] It belongs to the gilvocarcin family of C-aryl glycosides and has garnered

significant interest due to its potent biological activities, particularly its efficacy against

Mycobacterium tuberculosis, including multi-drug-resistant strains.[2][3] The complex

architecture of Chrysomycin A, featuring a polycyclic aromatic aglycone linked to a rare

deoxysugar moiety, necessitates advanced analytical techniques for its complete structural

characterization. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone

technique for the unambiguous structural elucidation of such intricate natural products. This

application note details the comprehensive use of one-dimensional (1D) and two-dimensional

(2D) NMR spectroscopy for the complete assignment of the chemical structure of

Chrysomycin A.
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Structural Elucidation of Chrysomycin A using NMR
Spectroscopy
The structural elucidation of Chrysomycin A is a systematic process that relies on a suite of

NMR experiments. Each experiment provides specific information about the molecule's carbon

skeleton, proton environments, and their connectivity.

1D NMR Spectroscopy (¹H and ¹³C NMR)

¹H NMR (Proton NMR): The ¹H NMR spectrum of Chrysomycin A provides initial insights

into the number and types of protons present in the molecule. The chemical shifts (δ) of the

proton signals indicate their electronic environment (e.g., aromatic, aliphatic, vinylic,

hydroxyl), while the coupling constants (J) reveal information about the dihedral angles

between adjacent protons, aiding in the determination of relative stereochemistry.

¹³C NMR (Carbon NMR): The ¹³C NMR spectrum reveals the number of distinct carbon

atoms in Chrysomycin A. The chemical shifts of the carbon signals differentiate between

various functional groups, such as carbonyls, aromatic carbons, and aliphatic carbons.

Coupled with Distortionless Enhancement by Polarization Transfer (DEPT) experiments, the

multiplicity of each carbon signal (CH₃, CH₂, CH, or quaternary C) can be determined.

2D NMR Spectroscopy (COSY, HSQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by

establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum identifies protons that are

spin-spin coupled to each other, typically over two to three bonds.[4] This experiment is

instrumental in tracing out proton spin systems within the molecule, such as the sugar moiety

and the side chains on the aromatic core.

HSQC (Heteronuclear Single Quantum Coherence): The ¹H-¹³C HSQC spectrum correlates

protons directly attached to carbon atoms. Each cross-peak in the HSQC spectrum links a

specific proton to its corresponding carbon, enabling the unambiguous assignment of carbon

signals based on their attached proton's chemical shift.
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HMBC (Heteronuclear Multiple Bond Correlation): The ¹H-¹³C HMBC spectrum is arguably

the most critical experiment for elucidating the overall carbon skeleton of Chrysomycin A. It

reveals long-range correlations (typically over two to three bonds) between protons and

carbons. These correlations are essential for connecting the various spin systems identified

by COSY and for linking quaternary carbons to the rest of the molecule.

Data Interpretation and Structure Assembly
The process of assembling the structure of Chrysomycin A begins with the analysis of the ¹H

and ¹³C NMR data to identify key functional groups and molecular fragments. The COSY

spectrum is then used to connect neighboring protons, defining smaller structural units. The

HSQC spectrum assigns the carbons within these units. Finally, the HMBC correlations are

used to piece together these fragments, establishing the connectivity between different parts of

the molecule, including the linkage of the sugar moiety to the aglycone and the positions of

substituents on the aromatic rings.

Biological Activity
Chrysomycin A has demonstrated potent antibacterial activity, particularly against

Mycobacterium tuberculosis. Recent studies suggest that its mechanism of action involves the

inhibition of DNA topoisomerase I, an essential enzyme for DNA replication and repair in

bacteria. This mode of action makes Chrysomycin A a promising lead compound for the

development of new anti-tuberculosis drugs.

Data Presentation
The following tables summarize the quantitative ¹H and ¹³C NMR data for Chrysomycin A
recorded in DMSO-d₆.

Table 1: ¹H NMR Data of Chrysomycin A (in DMSO-d₆)
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Position δ (ppm) Multiplicity J (Hz)

3 7.96 d 8.5

4 7.62 t 7.8

5 7.79 d 7.5

11 8.91 s

18 6.84 dd 17.5, 11.0

19a 5.48 d 11.0

19b 5.96 d 17.5

1'-OH 9.81 s

1' 5.15 d 9.5

2' 1.83 m

3' 1.35 m

4' 3.21 m

5' 3.55 q 6.5

6' 1.10 d 6.5

7' 1.24 s

10-OCH₃ 4.15 s

12-OCH₃ 4.11 s

Table 2: ¹³C NMR Data of Chrysomycin A (in DMSO-d₆)
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Position δ (ppm) Type

1 158.4 C

2 117.2 C

3 128.5 CH

4 124.5 CH

5 119.8 CH

6 135.2 C

6a 119.5 C

7 125.8 C

8 135.1 C

9 102.5 C

10 160.4 C

11 105.1 CH

12 162.7 C

12a 111.9 C

12b 134.8 C

18 135.2 CH

19 116.2 CH₂

1' 79.3 CH

2' 35.1 CH

3' 28.9 CH₂

4' 75.6 CH

5' 68.5 CH

6' 17.1 CH₃
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7' 23.9 CH₃

10-OCH₃ 56.7 CH₃

12-OCH₃ 56.3 CH₃

Table 3: Key 2D NMR Correlations for Chrysomycin A

Proton(s) COSY Correlations HMBC Correlations

H-3 H-4 C-2, C-4, C-5, C-12b

H-4 H-3, H-5 C-3, C-5, C-6, C-12b

H-5 H-4 C-3, C-4, C-6, C-6a

H-11 C-9, C-10, C-12, C-12a

H-18 H-19a, H-19b C-7, C-8, C-9

H-19a H-18, H-19b C-8

H-19b H-18, H-19a C-8

H-1' H-2' C-1, C-2, C-12a, C-2', C-5'

H-5' H-6' C-4', C-6', C-7'

10-OCH₃ C-10

12-OCH₃ C-12

Experimental Protocols
Sample Preparation

Dissolution: Accurately weigh approximately 1-5 mg of purified Chrysomycin A.

Solvent Addition: Dissolve the sample in 0.5-0.6 mL of deuterated dimethyl sulfoxide (DMSO-

d₆). Ensure complete dissolution.

Transfer: Transfer the solution to a 5 mm NMR tube.
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NMR Data Acquisition
All NMR spectra can be acquired on a standard 500 MHz or 600 MHz NMR spectrometer

equipped with a cryoprobe.

¹H NMR:

Pulse Program: zg30

Number of Scans: 16-64

Spectral Width: 12-16 ppm

Acquisition Time: ~3-4 s

Relaxation Delay: 1-2 s

¹³C NMR:

Pulse Program: zgpg30

Number of Scans: 1024-4096

Spectral Width: 200-240 ppm

Acquisition Time: ~1 s

Relaxation Delay: 2 s

COSY:

Pulse Program: cosygpqf

Number of Scans: 8-16

Data Points: 2048 (F2) x 256-512 (F1)

Spectral Width: 12-16 ppm in both dimensions
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HSQC:

Pulse Program: hsqcedetgpsisp2.2

Number of Scans: 8-16

Data Points: 2048 (F2) x 256-512 (F1)

Spectral Width: 12-16 ppm (F2), 180-200 ppm (F1)

HMBC:

Pulse Program: hmbcgplpndqf

Number of Scans: 16-64

Data Points: 2048 (F2) x 256-512 (F1)

Spectral Width: 12-16 ppm (F2), 220-240 ppm (F1)

Long-range coupling delay (d6): optimized for 8 Hz

Data Processing
NMR data is typically processed using software such as TopSpin, Mnova, or ACD/Labs.

Fourier Transformation: Apply Fourier transformation to the acquired free induction decays

(FIDs).

Phasing and Baseline Correction: Manually phase correct the spectra and apply an

appropriate baseline correction algorithm.

Referencing: Reference the spectra to the residual solvent peak of DMSO-d₆ (δH 2.50 ppm

and δC 39.52 ppm).

Peak Picking and Integration: Identify and integrate all peaks in the ¹H NMR spectrum.

2D Spectra Analysis: Analyze the cross-peaks in the 2D spectra to establish correlations.
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Caption: Workflow for NMR-based Structural Elucidation of Chrysomycin A.
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Caption: Key 2D NMR Correlations for Chrysomycin A Structure Assembly.
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Caption: Proposed Mechanism of Action of Chrysomycin A.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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